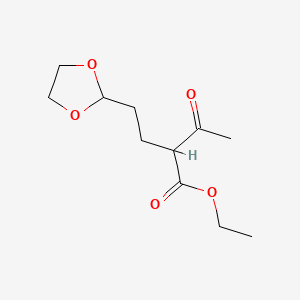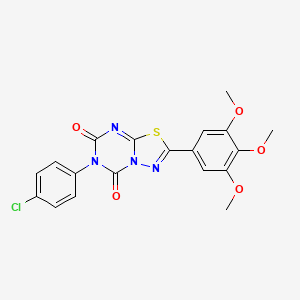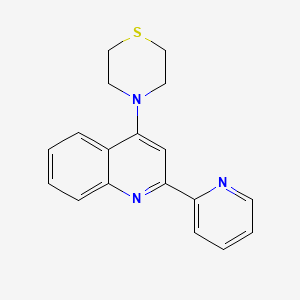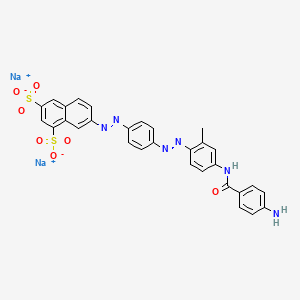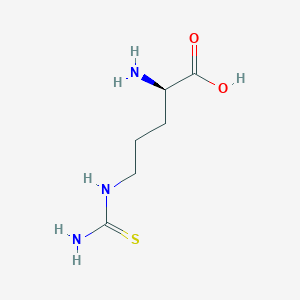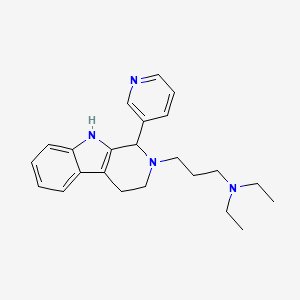
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and indole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: Elevated temperatures and controlled pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex heterocyclic structures, while reduction could simplify the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.
Properties
CAS No. |
119464-31-2 |
|---|---|
Molecular Formula |
C23H30N4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N,N-diethyl-3-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H30N4/c1-3-26(4-2)14-8-15-27-16-12-20-19-10-5-6-11-21(19)25-22(20)23(27)18-9-7-13-24-17-18/h5-7,9-11,13,17,23,25H,3-4,8,12,14-16H2,1-2H3 |
InChI Key |
IGEVBTTXDGYSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


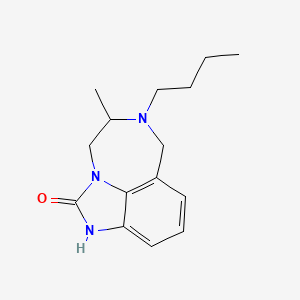

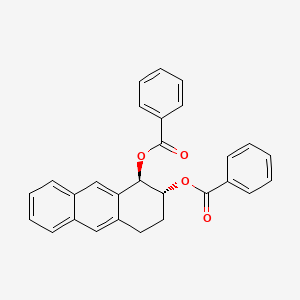

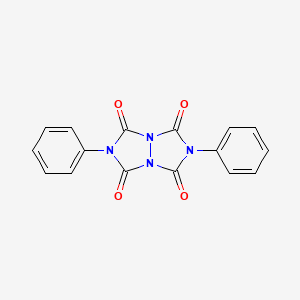
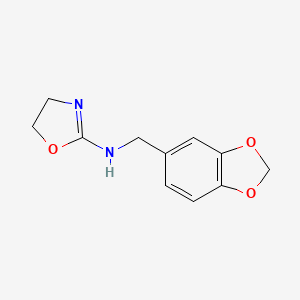
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
